N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
Description
N-(2-(Furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a morpholinoethyl group linked to a furan-2-yl moiety and a p-tolyloxy-substituted acetamide backbone.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-15-4-6-16(7-5-15)25-14-19(22)20-13-17(18-3-2-10-24-18)21-8-11-23-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22) |
InChI Key |
TZOJWMKHADRAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
The structure features a furan ring, a morpholino group, and a p-tolyloxy moiety, which are crucial for its biological activities.
Research indicates that this compound exhibits various biological activities, primarily through modulation of enzyme activities and receptor interactions. It has been noted for its potential role in inhibiting certain enzymes associated with cancer progression and inflammation.
Pharmacological Effects
-
Anticancer Activity :
- The compound has shown promise in preclinical studies as an inhibitor of histone demethylases, which are implicated in cancer cell proliferation and survival. In vitro studies revealed that it can induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell cycle regulation and apoptosis .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: Anticancer Efficacy
In a study examining the effects of the compound on human cancer cell lines, researchers reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Study 2: Anti-inflammatory Response
A separate study evaluated the anti-inflammatory effects using a lipopolysaccharide (LPS) induced model of inflammation. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Aromatic Substituents : The p-tolyloxy group in the target compound differs from naphthyloxy () and bromophenyl () groups, which may alter receptor binding or metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
